Medorinone
概要
説明
科学的研究の応用
Application 1: Treatment of Hypotension in Cancer Patients with Heart Failure
- Summary of the Application : Midodrine is used to treat hypotension in cancer patients with concomitant heart failure (HF). The study aimed to evaluate the safety and cardiovascular outcomes as well as overall survival of these patients .
- Methods of Application : Adult patients diagnosed with cancer and HF who were treated with midodrine at a tertiary cancer center from 03/2013 to 08/2021 were identified. Demographic and clinical parameters were collected retrospectively .
- Results or Outcomes : Midodrine use in patients with cancer and HF was not associated with significant adverse effects, worse cardiovascular outcomes, or increased risk of mortality .
Application 2: Diagnostic Biomarker in Patients with Endometriosis
- Summary of the Application : Midodrine was investigated as a potential non-invasive biomarker for diagnosing endometriosis .
- Methods of Application : This case–control study involved 32 patients with endometriosis and 29 patients with other benign gynecological disease. Fasting blood was collected and used for non-targeted metabolomic-based detection .
- Results or Outcomes : The study found that midodrine, along with ornithine, showed better potential as biomarkers for endometriosis diagnosis than CA125 .
Application 3: Optimization of Heart Failure Therapy
- Summary of the Application : Midodrine is used as a bridge therapy for the initiation or continuation of Guideline-Directed Medical Therapy (GDMT) in patients with heart failure with reduced ejection fraction (HFrEF) and concurrent hypotension .
- Methods of Application : The study presented four cases where midodrine was used to ameliorate exacerbations of HFrEF among patients with baseline, persistent hypotension .
- Results or Outcomes : The use of midodrine resulted in marked clinical improvement and better tolerance of GDMT .
Application 4: Safety in Patients with Heart Failure with Reduced Ejection Fraction
- Summary of the Application : This study explores the safety of midodrine in patients with heart failure with reduced ejection fraction (HFrEF) through extensive matched analysis .
- Methods of Application : The study enrolled patients with HFrEF and without malignancy, non-dialysis dependence, or non-orthostatic hypotension, between 28 August 2013, and 27 August 2023 .
- Results or Outcomes : Midodrine use was associated with reduced emergency room visits but increased risks of respiratory failure, prolonged ICU stays, higher hospitalizations, and elevated mortality in HFrEF patients .
Application 5: Treatment of Reflex Syncope
- Summary of the Application : Midodrine can be helpful for a specific kind of syncope known as reflex syncope, where there is a short-term loss of consciousness due to a neural reflex, which results in lower blood pressure .
- Methods of Application : The application of midodrine in this context is based on a study reported in the British Journal of Cardiology .
- Results or Outcomes : The study showed that midodrine can be helpful in treating reflex syncope .
Application 6: Treatment of Erythromelalgia
- Summary of the Application : Midodrine, 0.2%, is used topically to improve symptoms associated with erythromelalgia .
- Methods of Application : The application of midodrine in this context is based on a before-after study .
- Results or Outcomes : The study reports that midodrine is well tolerated and improves symptoms associated with erythromelalgia .
Application 7: Treatment of Symptomatic Orthostatic Hypotension
- Summary of the Application : Midodrine is used in the treatment of symptomatic orthostatic hypotension .
- Methods of Application : The application of midodrine in this context is based on its ability to increase systolic blood pressure measured one minute after standing .
- Results or Outcomes : The use of midodrine has been shown to correspond to a clinical benefit in patients with symptomatic orthostatic hypotension .
Application 8: Bridge Therapy for Initiation or Continuation of GDMT
- Summary of the Application : Midodrine serves as bridge therapy for the initiation or continuation of Guideline-Directed Medical Therapy (GDMT) in patients with heart failure with reduced ejection fraction (HFrEF) and concurrent hypotension .
- Methods of Application : The study presented four cases where midodrine was used to ameliorate exacerbations of HFrEF among patients with baseline, persistent hypotension .
- Results or Outcomes : The use of midodrine resulted in marked clinical improvement and better tolerance of GDMT .
Application 9: Safety Investigation in HFrEF Patients
- Summary of the Application : This study explores midodrine’s safety in patients with heart failure with reduced ejection fraction (HFrEF) through extensive matched analysis .
- Methods of Application : The study enrolled patients with HFrEF and without malignancy, non-dialysis dependence, or non-orthostatic hypotension, between 28 August 2013, and 27 August 2023 .
- Results or Outcomes : Midodrine use was associated with reduced emergency room visits but increased risks of respiratory failure, prolonged ICU stays, higher hospitalizations, and elevated mortality in HFrEF patients .
Safety And Hazards
特性
IUPAC Name |
5-methyl-1H-1,6-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-7-2-3-9(12)11-8(7)4-5-10-6/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCZJXAHSUCJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236938 | |
Record name | Medorinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Medorinone | |
CAS RN |
88296-61-1 | |
Record name | Medorinone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088296611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Medorinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEDORINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80X61Y4X0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。